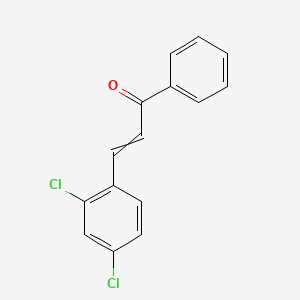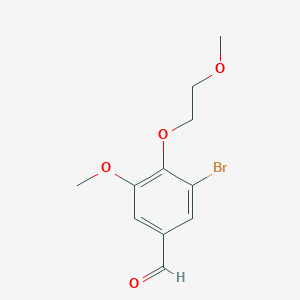
3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, methoxy, and methoxyethoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde typically involves the bromination of 4-(2-methoxyethoxy)-5-methoxybenzaldehyde. One common method is the reaction of 3-bromo-4-hydroxybenzaldehyde with 1-bromo-2-methoxyethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Bromo-4-(2-methoxyethoxy)-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-(2-methoxyethoxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and methoxy groups may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 3-Bromo-4-(2-methoxyethoxy)benzoic acid
- 3-Bromo-4-(2-methoxyethoxy)benzonitrile
- 3-Bromo-4-(2-methoxyethoxy)benzyl alcohol
Comparison: 3-Bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxy groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13BrO4 |
|---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
3-bromo-5-methoxy-4-(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C11H13BrO4/c1-14-3-4-16-11-9(12)5-8(7-13)6-10(11)15-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
OWACGEVBYRETEC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1Br)C=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
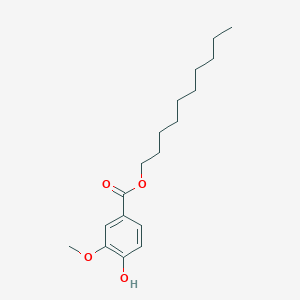
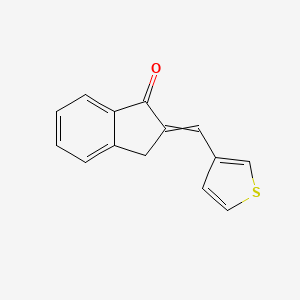
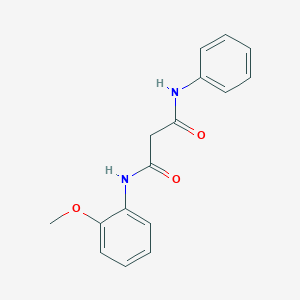
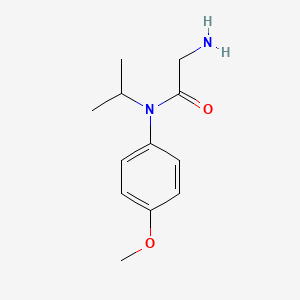
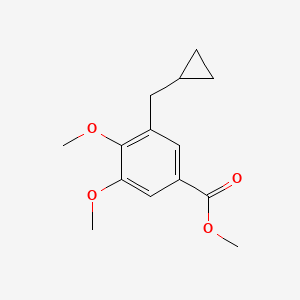
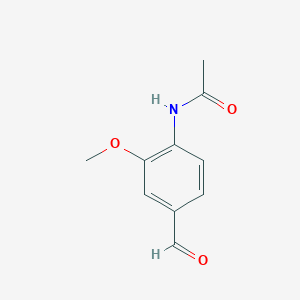
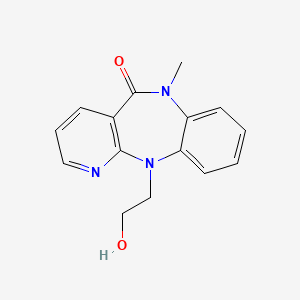


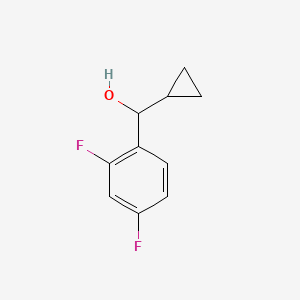
![1-[4-(2-Chloroethoxy)phenyl]ethanone](/img/structure/B8642690.png)
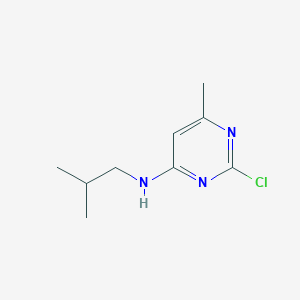
![8-bromo-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B8642703.png)
